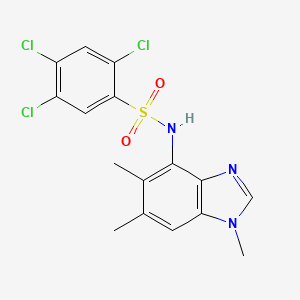

2,4,5-trichloro-N-(1,5,6-trimethyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

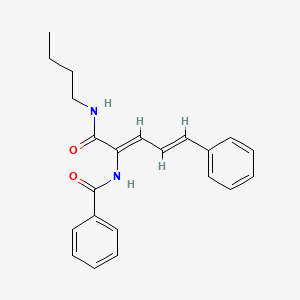

The compound “2,4,5-trichloro-N-(1,5,6-trimethyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide” has a molecular formula of C16H14Cl3N3O2S. It has an average mass of 418.725 Da and a mono-isotopic mass of 416.987244 Da .

Synthesis Analysis

The synthesis of such compounds often involves complex chemical reactions. For instance, the substitution of Cl by primary amines on similar substrates has been achieved in high to moderate yields by refluxing solutions in the presence of an excess of the corresponding amine .Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups including benzimidazole and benzenesulfonamide. The exact structure can be determined using various spectroscopic techniques .Chemical Reactions Analysis

The compound can participate in various chemical reactions. For example, a covalent triazine-based framework with a tetraphenylthiophene (TTPT) backbone was prepared by the AlCl3 catalyzed Friedel–Crafts reaction of commercially available material 2,4,6-trichloro-1,3,5-triazine with tetraphenylthiophene in dichloromethane .科学的研究の応用

Antitumor Activity

Several studies have synthesized and evaluated novel sulfonamide derivatives, including those related to the compound of interest, for their antitumor activity. For instance, compounds with modifications on the benzenesulfonamide moiety have shown remarkable activity and selectivity toward various cancer cell lines, such as non-small cell lung cancer and melanoma. The structure-activity relationships suggest that specific substitutions on the benzenesulfonamide scaffold can lead to significant antitumor properties (Sławiński & Brzozowski, 2006).

Antimicrobial Activity

Compounds incorporating the benzenesulfonamide structure have also been synthesized and screened for their antimicrobial properties. Novel benzenesulfonamides bearing 2,5-disubstituted-1,3,4-oxadiazole moiety exhibited in vitro antimicrobial activity, highlighting the potential of these derivatives in developing new antimicrobial agents (Iqbal et al., 2006).

Enzyme Inhibition

The inhibition of carbonic anhydrase (CA) isozymes by benzenesulfonamides has been a significant area of research. Compounds with the benzenesulfonamide core have demonstrated potent inhibitory activity against several human CA isozymes, including those implicated in glaucoma, cancer, and other diseases. Research indicates that specific structural features of these sulfonamides are crucial for their activity against targeted isozymes, offering insights into the design of selective CA inhibitors (Altug et al., 2017).

将来の方向性

特性

IUPAC Name |

2,4,5-trichloro-N-(1,5,6-trimethylbenzimidazol-4-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14Cl3N3O2S/c1-8-4-13-16(20-7-22(13)3)15(9(8)2)21-25(23,24)14-6-11(18)10(17)5-12(14)19/h4-7,21H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQDROZJKBSHYIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1C)NS(=O)(=O)C3=CC(=C(C=C3Cl)Cl)Cl)N=CN2C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14Cl3N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4,5-trichloro-N-(1,5,6-trimethyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-({(2Z)-3-[(furan-2-ylmethyl)carbamoyl]-8-methoxy-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2942439.png)

![2-(4-chlorophenoxy)-N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2942440.png)

![N'-(3-fluoro-4-methylphenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide](/img/structure/B2942444.png)

![5-((2-(2,3-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)

![3-(2-Methoxyphenyl)-2-methylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2942450.png)

![2-(methylsulfanyl)-N-({2-[(morpholin-4-yl)methyl]phenyl}methyl)pyridine-3-carboxamide](/img/structure/B2942451.png)

![6-Phenyl-5-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B2942456.png)